molecular formula C10H12N2O B1308529 N-[1-Dimethylaminomethylidene]benzamide CAS No. 41876-75-9

N-[1-Dimethylaminomethylidene]benzamide

Cat. No.: B1308529
CAS No.: 41876-75-9
M. Wt: 176.21 g/mol
InChI Key: DKWUEAZDXGFDFD-UHFFFAOYSA-N
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Description

N-[1-Dimethylaminomethylidene]benzamide is an organic compound with the molecular formula C10H12N2O. It is a derivative of benzamide, where the amide nitrogen is substituted with a dimethylaminomethylidene group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

N-[1-Dimethylaminomethylidene]benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. The inhibition of these enzymes can lead to an accumulation of acetylcholine in synaptic clefts, affecting neurotransmission. Additionally, this compound interacts with proteins involved in the NF-kB signaling pathway, inhibiting the activation of NF-kB and subsequently reducing the expression of pro-inflammatory genes .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, the inhibition of acetylcholinesterase by this compound can enhance cholinergic signaling, potentially improving cognitive function. In immune cells, the inhibition of NF-kB activation by this compound can reduce the production of inflammatory cytokines, thereby modulating immune responses. Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating caspases and promoting DNA fragmentation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the hydrolysis of acetylcholine. Additionally, this compound inhibits the degradation of IκB, an inhibitor of NF-kB, thereby preventing the translocation of NF-kB to the nucleus and reducing the transcription of pro-inflammatory genes. These interactions highlight the compound’s potential as a therapeutic agent for neurodegenerative and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[1-Dimethylaminomethylidene]benzamide can be synthesized through the direct condensation of benzoic acid and dimethylamine in the presence of a dehydrating agent. One common method involves the use of thionyl chloride (SOCl2) as the dehydrating agent, which facilitates the formation of the amide bond under mild conditions . The reaction typically proceeds as follows:

  • Benzoic acid is reacted with thionyl chloride to form benzoyl chloride.
  • Benzoyl chloride is then reacted with dimethylamine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as Lewis acids, can also be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[1-Dimethylaminomethylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminomethylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, primary and secondary amines, and various substituted benzamides.

Scientific Research Applications

N-[1-Dimethylaminomethylidene]benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, benzamide, is a simpler structure without the dimethylaminomethylidene substitution.

    N-Substituted Benzamides: Compounds like N-methylbenzamide and N-ethylbenzamide share structural similarities but differ in their substituent groups.

Uniqueness

N-[1-Dimethylaminomethylidene]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit NF-kB activation and induce apoptosis sets it apart from other benzamide derivatives, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(dimethylaminomethylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12(2)8-11-10(13)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWUEAZDXGFDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401802
Record name N-[(E)-(Dimethylamino)methylidene]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41876-75-9
Record name N-[(E)-(Dimethylamino)methylidene]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[1-Dimethylaminomethylidene]benzamide
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